BenchChemオンラインストアへようこそ!

(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Protein tyrosine kinase inhibition Iminochromene SAR Anti-cancer scaffold design

(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (CAS 1327169-61-8) is a fully synthetic member of the 2-iminochromene-3-carboxamide class, defined by an 8-methoxy substituent on the benzopyran ring, a 2-chlorophenyl imino group at the 2-position, and a primary carboxamide at the 3-position. This scaffold has established precedent as a privileged structure in medicinal chemistry: the 8-hydroxy congener (compound 13h) is a potent, selective inhibitor of human carbonyl reductase 1 (CBR1, Ki = 15 nM) , while 2-iminochromene derivatives bearing 6- or 8-methoxy groups have demonstrated anti-tumor activity against P388 murine lymphocytic leukemia.

Molecular Formula C17H13ClN2O3
Molecular Weight 328.75
CAS No. 1327169-61-8
Cat. No. B2564863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
CAS1327169-61-8
Molecular FormulaC17H13ClN2O3
Molecular Weight328.75
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=NC3=CC=CC=C3Cl)C(=C2)C(=O)N
InChIInChI=1S/C17H13ClN2O3/c1-22-14-8-4-5-10-9-11(16(19)21)17(23-15(10)14)20-13-7-3-2-6-12(13)18/h2-9H,1H3,(H2,19,21)
InChIKeyKBPNWVQRIGKMQI-JZJYNLBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2Z)-2-[(2-Chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (CAS 1327169-61-8): Procurement-Grade Baseline for a 2-Iminochromene-3-carboxamide Research Candidate


(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (CAS 1327169-61-8) is a fully synthetic member of the 2-iminochromene-3-carboxamide class, defined by an 8-methoxy substituent on the benzopyran ring, a 2-chlorophenyl imino group at the 2-position, and a primary carboxamide at the 3-position . This scaffold has established precedent as a privileged structure in medicinal chemistry: the 8-hydroxy congener (compound 13h) is a potent, selective inhibitor of human carbonyl reductase 1 (CBR1, Ki = 15 nM) [1], while 2-iminochromene derivatives bearing 6- or 8-methoxy groups have demonstrated anti-tumor activity against P388 murine lymphocytic leukemia [2]. The compound is catalogued by multiple research-chemical suppliers for in vitro investigation, making it accessible for head-to-head profiling against its closest structural analogs.

Why 2-Iminochromene-3-carboxamide Analogs Cannot Be Interchanged: The Case for (2Z)-2-[(2-Chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide


The 2-iminochromene-3-carboxamide pharmacophore is exquisitely sensitive to substitution at three key positions: the 8-substituent on the chromene ring, the halogen position on the N-phenyl imino group, and the carboxamide at C-3. Published structure–activity relationship data from a protein tyrosine kinase (PTK) inhibitor program demonstrate that substituting a hydroxyl group with a methoxy group at position 8 results in an 8-fold reduction in potency (compound 15T vs. 8T) [1]. In the CBR1 inhibitor series, the 8-hydroxy group participates in a critical hydrogen-bond network with active-site residues Ser139, Met141, Tyr193, and Trp229 that cannot be replicated by an 8-methoxy substituent [2]. Furthermore, moving the chlorine from the ortho (2-chloro) to the meta (3-chloro) position on the N-phenyl imino ring—as in the positional isomer CAS 1327184-33-7—alters the dihedral angle between the chromene core and the phenyl ring, affecting both target binding and off-target profiles. These three structural variables create a combinatorial differentiation landscape in which no two analogs can be assumed functionally equivalent without direct comparative data.

Quantitative Differentiation Evidence for (2Z)-2-[(2-Chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide vs. Closest Analogs


8-Methoxy vs. 8-Hydroxy Substitution: PTK Inhibitory Activity Reduction Documented in Patent SAR

The patent WO1996040670A1 explicitly quantifies the effect of replacing an 8-hydroxyl group with an 8-methoxy group on the 2-iminochromene scaffold: compound 15T (8-methoxy) is 8-fold less active than compound 8T (8-hydroxy), and compound 16T (8-methoxy) is 4-fold less active than 7T (8-hydroxy) in a PTK inhibition assay [1]. This class-level SAR establishes that the 8-methoxy substitution present in the target compound produces a predictable attenuation of PTK inhibitory potency relative to the corresponding 8-hydroxy analogs. For procurement decisions, this means the 8-methoxy compound serves not as a direct potency replacement but as a tool for probing the contribution of the 8-position hydrogen-bond donor to target engagement.

Protein tyrosine kinase inhibition Iminochromene SAR Anti-cancer scaffold design

CBR1 Inhibition: Mechanistic Basis for 8-Methoxy Differentiation from the 8-Hydroxy Lead Compound 13h

The 8-hydroxy analog 13h (8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide) is a potent competitive inhibitor of CBR1 with a Ki of 15 nM and demonstrated selectivity over the isozyme CBR3 and other aldo-keto reductases (AKR1B1, AKR1B10, AKR1C1, AKR1C2, AKR1C4, DXCR, DHRS4) [1]. Site-directed mutagenesis and molecular docking revealed that the 8-OH group of 13h forms specific hydrogen bonds with Ser139, Met141, Tyr193, and Trp229 in the CBR1 active site, interactions that are critical for tight binding [1]. The target compound replaces this hydroxyl with a methoxy group, eliminating hydrogen-bond donation capability while retaining hydrogen-bond acceptance. Although no direct CBR1 data exist for this specific 8-methoxy compound, the documented loss of key polar contacts predicts reduced CBR1 affinity, potentially altering selectivity across the AKR superfamily. This makes the 8-methoxy variant a valuable selectivity-control probe in CBR1-related studies.

Carbonyl reductase 1 Anthracycline cardiotoxicity Adjuvant chemotherapy

Predicted Lipophilicity Shift: 8-Methoxy Increases logP and Membrane Permeability vs. 8-Hydroxy Congener

The replacement of an 8-hydroxyl with an 8-methoxy group represents a formal O-methylation that eliminates a hydrogen-bond donor and increases molecular lipophilicity. For the broader 2-iminochromene-3-carboxamide series, a representative 8-methoxy analog with a substituted N-phenyl imino group exhibits a calculated logP of approximately 4.33, compared to predicted values of approximately 3.0–3.3 for corresponding 8-hydroxy derivatives . This logP increase of approximately 1.0–1.3 units is consistent with the well-characterized Hansch π-value for aromatic O-methylation (+0.5 to +1.0 depending on context) and predicts enhanced passive membrane permeability. For cell-based assays, the 8-methoxy compound is expected to exhibit higher intracellular concentrations at equal extracellular dosing relative to the 8-hydroxy analog, a factor that must be controlled for when comparing apparent cellular potency.

Physicochemical profiling logP Membrane permeability ADME prediction

Positional Isomer Differentiation: Ortho-Chloro (2-Cl) vs. Meta-Chloro (3-Cl) on the N-Phenyl Imino Ring

The target compound bears a chlorine atom at the ortho (2-) position of the N-phenyl imino ring, whereas the closest commercially available positional isomer (CAS 1327184-33-7) places chlorine at the meta (3-) position . Ortho-substitution introduces steric congestion that increases the rotational barrier around the N–aryl bond, constraining the conformational ensemble accessible to the imino-chromene system. In the broader 2-iminochromene PTK inhibitor series, the position of substituents on the N-phenyl ring profoundly affects potency: hydroxylation at the 3′-position produced a 285-fold potency increase over the 2′-hydroxylated analog, while the 4′-hydroxy derivative was 54-fold less potent than the 3′-hydroxy compound [1]. Although these data are for hydroxyl rather than chloro substituents, they establish the principle that N-phenyl substitution position is a dominant determinant of biological activity in this scaffold. No published direct comparison between the 2-chloro and 3-chloro isomers exists, making this an unresolved and potentially informative SAR vector.

Positional isomer SAR Halogen bonding Conformational analysis

Carboxamide at C-3 as a Conserved Pharmacophoric Anchor: Differentiation from C-3 Carboxylic Acid and C-3 Nitrile Analogs

The target compound features a primary carboxamide (–CONH2) at the chromene 3-position, distinguishing it from analogs bearing a carboxylic acid (–COOH, as in compound 13h) or a nitrile (–CN). In the CBR1 inhibitor series, the 3-carboxylic acid group of 13h participates in a salt-bridge or charge-reinforced hydrogen bond with active-site residues, contributing to its 15 nM Ki [1]. The primary carboxamide replaces the ionizable carboxylate with a neutral, dipolar hydrogen-bond donor/acceptor pair, altering both the electrostatic complementarity with basic residues and the overall molecular lipophilicity. In the PTK inhibitor patent series, the 3-carbamoyl group is a conserved feature across active compounds, and its replacement with other functionality is noted to abolish activity [2]. This positions the 3-carboxamide as a non-negotiable pharmacophoric element that simultaneously differentiates the target compound from 3-carboxylic acid leads like 13h.

Carboxamide pharmacophore Hydrogen-bond network Scaffold hopping

Optimal Research Application Scenarios for (2Z)-2-[(2-Chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide Based on Differential Evidence


Deconvolution of the 8-Position Hydrogen-Bond Contribution to CBR1 Affinity and Selectivity

The 8-hydroxy lead compound 13h achieves a CBR1 Ki of 15 nM through specific hydrogen bonds between the 8-OH and active-site residues Ser139, Met141, Tyr193, and Trp229 [1]. The 8-methoxy target compound cannot donate a hydrogen bond at this position. By procuring both compounds and running parallel CBR1 enzyme inhibition and selectivity panels (CBR3, AKR1B1, AKR1B10, AKR1C1–C4), researchers can quantify the energetic contribution of the 8-OH hydrogen-bond network to affinity and determine whether selectivity across the AKR superfamily is driven primarily by this interaction. This is a well-defined SAR hypothesis that cannot be tested with any single compound alone.

Ortho-vs-Meta Chlorine Positional Isomer Scanning on the N-Phenyl Imino Ring

Patent data from the PTK inhibitor series demonstrates that the position of a single substituent on the N-phenyl imino ring can alter potency by over 200-fold (3′-OH vs. 2′-OH) [2]. The target compound (2-chloro) and its 3-chloro positional isomer (CAS 1327184-33-7) are both commercially available, yet no published study compares their biological activity. A head-to-head screen across a panel of kinase or reductase targets would establish whether halogen-position effects mirror those observed for hydroxyl substituents, generating novel SAR that could guide lead optimization in chromene-based drug discovery programs.

Permeability-Controlled Cellular Phenotypic Screening with an 8-Methoxy Chromene Probe

The calculated logP of ~4.33 for 8-methoxy-2-iminochromene derivatives predicts enhanced passive membrane permeability relative to 8-hydroxy analogs (predicted logP ~3.0–3.3) . For cell-based assays where intracellular target engagement is the readout, the 8-methoxy compound may achieve higher effective intracellular concentrations. This property makes it suitable as a cell-permeable probe in phenotypic screening cascades, provided that parallel permeability measurements (PAMPA or Caco-2) are conducted to normalize cellular activity data and distinguish true target engagement differences from bioavailability artifacts.

Kinase Selectivity Profiling Benchmarking Against 8-Hydroxy-2-iminochromene Congeners

O'Callaghan et al. (1979) reported that 6- and 8-methoxy-2-iminochromene derivatives exhibit anti-tumor activity against P388 murine lymphocytic leukemia [3], and Burke et al. (1993) characterized 3-carbamoyl-2-iminochromenes as weak p56lck PTK inhibitors [2]. The target compound, combining the 8-methoxy feature with a 2-chlorophenyl imino group and a 3-carboxamide, represents an underexplored intersection of these SAR vectors. Its procurement for broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) would generate a target engagement fingerprint that could be compared with existing data for 8-hydroxy and des-chloro analogs, potentially revealing a distinct selectivity window not accessible with previously characterized family members.

Quote Request

Request a Quote for (2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.